![molecular formula C8H7BrN2O3 B1461525 4-Bromo-N-methyl-3-nitrobenzamide CAS No. 1096893-94-5](/img/structure/B1461525.png)
4-Bromo-N-methyl-3-nitrobenzamide
Overview
Description
“4-Bromo-N-methyl-3-nitrobenzamide” is a chemical compound with the molecular formula C8H7BrN2O3 . It has a molecular weight of 259.06 g/mol .
Molecular Structure Analysis
The InChI code for “4-Bromo-N-methyl-3-nitrobenzamide” is 1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) . The compound has a complex structure with several functional groups, including a bromo group, a nitro group, and an amide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.06 g/mol and an exact mass of 212.97893 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 29.1 Ų .Scientific Research Applications
Crystal Engineering and Halogen Bonds
Studies have explored the interactions involving halogen atoms like bromine in the context of crystal engineering. For instance, the investigation into molecular tapes mediated by hydrogen and halogen bonds provides insight into the structural insulation and predictability of cross-pairing interactions involving less polarizable atoms such as bromine (Saha, Nangia, & Jaskólski, 2005). This research is crucial for designing crystal structures with desired properties.
Spectroscopic Analysis and Electro-optical Applications
A detailed spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide has been conducted, showcasing the compound's vibrational characteristics and electronic properties. The study highlights the compound's potential in electro-optical applications due to its hyperpolarizability values, suggesting a role in the development of new materials with specific optical properties (Dwivedi & Kumar, 2019).
Antibacterial Drug Potential
Molecular docking studies have revealed that derivatives of 4-Bromo-N-methyl-3-nitrobenzamide could effectively act as antibacterial drugs. This insight is based on the compound's interactions within bacterial systems, indicating its therapeutic potential against bacterial infections (Dwivedi & Kumar, 2019).
Synthesis and Application in Drug Discovery
properties
IUPAC Name |
4-bromo-N-methyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKGZWXPKMDTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655723 | |
Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methyl-3-nitrobenzamide | |
CAS RN |
1096893-94-5 | |
Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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